tert-Butyl(2-chloroethyl)amine hydrochloride

Description

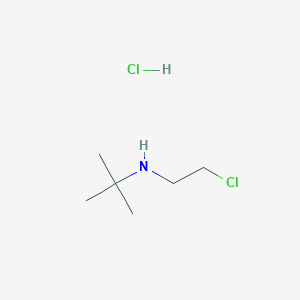

Chemical Name: tert-Butyl(2-chloroethyl)amine hydrochloride CAS No.: 4535-78-8 Molecular Formula: C₆H₁₅Cl₂N Molecular Weight: 172.10 g/mol Structural Features: Comprises a tert-butyl group attached to a 2-chloroethylamine backbone, stabilized as a hydrochloride salt. The tert-butyl group imparts steric bulk, influencing solubility and reactivity .

Properties

IUPAC Name |

N-(2-chloroethyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-6(2,3)8-5-4-7;/h8H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHQZBAKHUKRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(2-chloroethyl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-chloroethyl)amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

tert-Butyl(2-chloroethyl)amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(2-chloroethyl)amine hydrochloride involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. This reaction can modify the structure and function of target molecules, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of key parameters:

Reactivity and Functional Differences

- Nitrogen Mustard Analogs (Bis- and Tris-chloroethylamines): Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) is a nitrogen mustard derivative with two reactive chloroethyl groups. It undergoes rapid hydrolysis and alkylation, making it a precursor for chemotherapeutic agents like cyclophosphamide . Tris(2-chloroethyl)amine hydrochloride (HN3) is a potent vesicant and controlled chemical warfare agent due to its three reactive sites . This makes it less toxic but more suitable for controlled syntheses .

Simpler Chloroethylamines (e.g., 2-Chloroethylamine hydrochloride) :

- Lacks steric hindrance, leading to higher reactivity in nucleophilic substitutions. However, it is less stable in aqueous environments .

Biological Activity

tert-Butyl(2-chloroethyl)amine hydrochloride, also known as bis(2-chloroethyl)amine hydrochloride, is a chemical compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This compound has been studied for its potential applications in cancer therapy and as a biochemical reagent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₄H₁₀Cl₂N

- Molecular Weight : 178.49 g/mol

- CAS Number : 821-48-7

- Solubility : Soluble in water

This compound exhibits its biological effects primarily through the following mechanisms:

- Alkylating Agent : The compound acts as an alkylating agent, which means it can form covalent bonds with DNA. This property is crucial in its application as a chemotherapeutic agent, as it can induce DNA damage in cancer cells, leading to apoptosis.

- Cell Cycle Disruption : Studies have shown that this compound can disrupt the cell cycle, particularly affecting the G2/M phase, which is critical for cell division. This disruption can lead to increased apoptosis in rapidly dividing cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound has been implicated in the generation of reactive oxygen species, which can further contribute to cellular damage and apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier (BBB) Permeability : The compound is permeant to the BBB, suggesting potential central nervous system effects.

- Metabolism : It does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), indicating a lower likelihood of drug-drug interactions.

Anticancer Activity

A notable study investigated the effects of this compound on various cancer cell lines. The results indicated:

- In vitro Studies : The compound demonstrated significant cytotoxicity against ovarian cancer cells with IC50 values indicating effective concentrations for inducing cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Cancer | 10 | DNA alkylation and ROS generation |

| Breast Cancer | 15 | Cell cycle arrest at G2/M phase |

| Liver Cancer | 12 | Apoptosis induction |

Toxicity Studies

While the compound exhibits promising anticancer properties, it is essential to note its toxicity profile:

- Toxicological Evaluation : In animal models, high doses led to hepatotoxicity and nephrotoxicity. The therapeutic window appears narrow, necessitating careful dose management in potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.